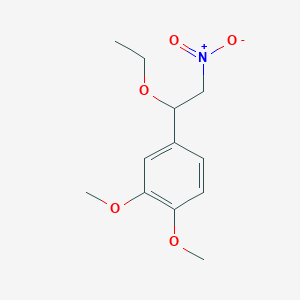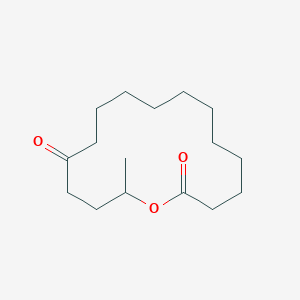
16-Methyl-1-oxacyclohexadecane-2,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of a suitable precursor. One common method is the lactonization of a hydroxy acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
16-Methyl-1-oxacyclohexadecane-2,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
16-Methyl-1-oxacyclohexadecane-2,13-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 16-Methyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
15-Hexadecanolide: Another 16-membered lactone with similar structural features.
12-Ketopentadecanolide: A 15-membered lactone with a keto group.
12-Oxo-15-pentadecanolide: A lactone with a similar ring size but different functional groups.
Uniqueness
16-Methyl-1-oxacyclohexadecane-2,13-dione is unique due to its specific methyl substitution and ring size, which confer distinct chemical properties and reactivity. Its unique structure makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
57785-39-4 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
16-methyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C16H28O3/c1-14-12-13-15(17)10-8-6-4-2-3-5-7-9-11-16(18)19-14/h14H,2-13H2,1H3 |
Clé InChI |
LTLJFUQAACYNAP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)CCCCCCCCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


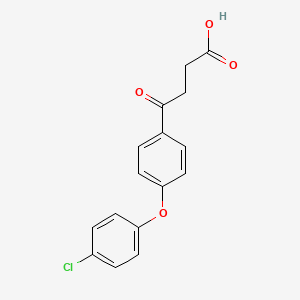
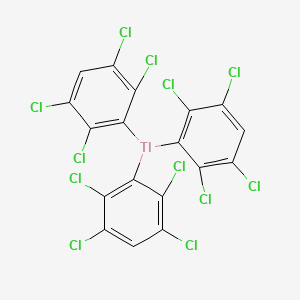
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
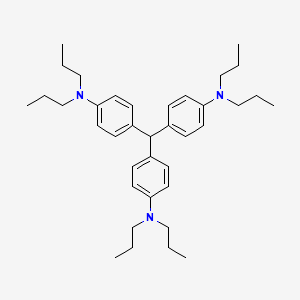
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
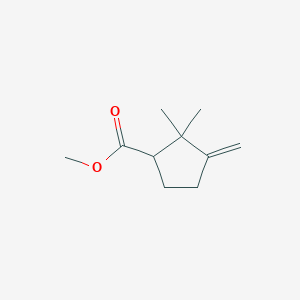
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
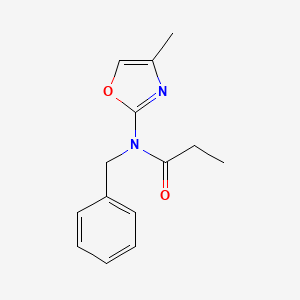

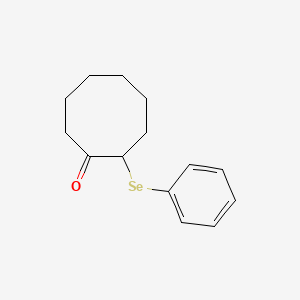
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
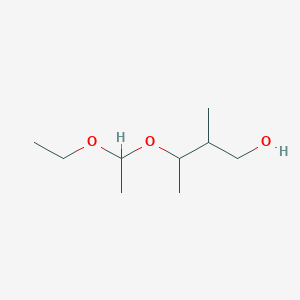
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
